molecular formula C7H6BrN3 B1525294 3-bromo-1H-pyrrolo[2,3-b]pyridin-4-amine CAS No. 1190322-59-8

3-bromo-1H-pyrrolo[2,3-b]pyridin-4-amine

Cat. No. B1525294
M. Wt: 212.05 g/mol
InChI Key: FLCYLEYQRVGIDA-UHFFFAOYSA-N
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Description

“3-bromo-1H-pyrrolo[2,3-b]pyridin-4-amine” is a chemical compound with the molecular formula C7H6BrN3 . It is a yellow solid and has a molecular weight of 212.05 .


Molecular Structure Analysis

The InChI code for “3-bromo-1H-pyrrolo[2,3-b]pyridin-4-amine” is 1S/C7H6BrN3/c8-4-3-11-7-6(4)5(9)1-2-10-7/h1-3H, (H3,9,10,11) . This indicates that the molecule consists of a pyrrolo[2,3-b]pyridine core with a bromine atom at the 3-position and an amine group at the 4-position.


Physical And Chemical Properties Analysis

“3-bromo-1H-pyrrolo[2,3-b]pyridin-4-amine” is a yellow solid with a molecular weight of 212.05 . and should be stored at 0-8°C .

Scientific Research Applications

Catalytic Reactions

3-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine is utilized in various catalytic reactions. For example, it is involved in reactions catalyzed by palladium compounds, leading to the formation of pyrrolo and pyrazolo ring systems, as well as furo[3,2-c]cinnoline (Ames & Bull, 1982).

Sustainable Synthesis

The compound plays a role in sustainable chemistry, particularly in iridium-catalyzed pyrrole synthesis. This method leverages secondary alcohols and amino alcohols, producing pyrroles via deoxygenation and linkage through C–N and C–C bonds (Michlik & Kempe, 2013).

Sterically Hindered Primary Amines Formation

In research on pyrrolo and pyrido[1,2-a]indoles, 3-bromo-1H-pyrrolo[2,3-b]pyridin-4-amine contributes to the unusual formation of sterically hindered primary amines (Jirkovsky, Greenblatt, & Baudy, 1991).

Polysubstituted Pyrroles Synthesis

This compound is also significant in the synthesis of polysubstituted pyrroles, a process that involves bromocyclization of δ-dienamino esters and demonstrates considerable chemoselectivity (Agami, Dechoux, Hamon, & Hebbe, 2003).

Enantioselective Reactions

The compound is used in enantioselective reactions, such as the SOMO-activated enantioselective (3 + 2) coupling of aldehydes and conjugated olefins, leading to the formation of pyrrolidine products (Jui, Garber, Finelli, & MacMillan, 2012).

Ligand Exchange Studies

It's also involved in ligand exchange studies, specifically in the substitution of bromo(o-tolyl)bis(triphenylphosphine)nickel(II) with amines, demonstrating the compound's relevance in coordination chemistry (Nakamura, Maruya, & Mizoroki, 1980).

Safety And Hazards

The safety information for “3-bromo-1H-pyrrolo[2,3-b]pyridin-4-amine” includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions for “3-bromo-1H-pyrrolo[2,3-b]pyridin-4-amine” and its derivatives could involve further exploration of their biological activities and mechanisms of action. Despite the importance of the pyrrolopyrazine scaffold, there are only a few Structure-Activity Relationship (SAR) research on it . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in this paper will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

properties

IUPAC Name

3-bromo-1H-pyrrolo[2,3-b]pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c8-4-3-11-7-6(4)5(9)1-2-10-7/h1-3H,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLCYLEYQRVGIDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1N)C(=CN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601274414
Record name 3-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601274414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-1H-pyrrolo[2,3-b]pyridin-4-amine

CAS RN

1190322-59-8
Record name 3-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190322-59-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601274414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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